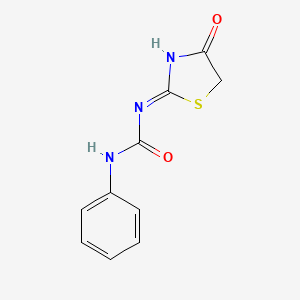

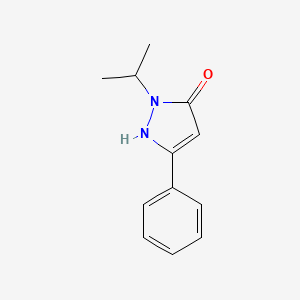

![molecular formula C18H14F3NO3S B2514413 3-(4-甲苯硫基)-1-[4-(三氟甲氧基)苯基]氮杂环戊烷-2,5-二酮 CAS No. 306732-49-0](/img/structure/B2514413.png)

3-(4-甲苯硫基)-1-[4-(三氟甲氧基)苯基]氮杂环戊烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asymmetric Construction of Spirocyclic Pyrrolidine-thia(oxa)zolidinediones

The research presented in the first paper discusses an efficient asymmetric 1,3-dipolar cycloaddition process to create spirocyclic pyrrolidine-thia(oxa)zolidinediones. This process utilizes a chiral N,O-ligand/Cu(I) catalytic system, resulting in compounds with a spiro-heteroquaternary stereogenic center. The yields are high, and the diastereo- and enantioselectivity are excellent, making this method significant for the synthesis of structurally novel compounds .

Synthesis of 1,2,4-dithiazolidine-3,5-diones

The second paper provides insights into the synthesis of 1,2,4-dithiazolidine-3,5-diones, which are useful as amino protecting groups and sulfurization reagents. The study describes a high-yield preparation method using bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines. This method overcomes the challenges faced when using primary amines, offering a new pathway for the synthesis of these heterocycles .

Antidiabetic Agents and Aldose Reductase Inhibitors

In the third paper, the focus is on the synthesis and evaluation of thiazolidine-2,4-dione derivatives as aldose reductase inhibitors, which are potential antidiabetic agents. The study highlights the structure-activity relationships and introduces a novel approach to synthesize 5-arylthiazolidine-2,4-diones, which have shown significant activity in inhibiting aldose reductase and preventing lens swelling in a rat-lens-culture assay .

Azo-Containing Polyureas Derived from Triazolidine-diones

The fourth paper discusses the synthesis of novel azo-containing polyureas from 4-[4'-(2-hydroxy-1-naphthylazo)phenyl]-1,2,4-triazolidine-3,5-dione. The study elaborates on the reaction with diisocyanates and the subsequent polymerization to form polyurea dyes. These dyes are soluble in polar solvents and have inherent viscosities that suggest potential applications in various fields .

Microwave-Assisted Rapid Polycondensation

The fifth paper presents a microwave-assisted rapid polycondensation reaction of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates. This method significantly speeds up the polymerization process, resulting in novel polyureas with a range of inherent viscosities. The study provides detailed characterizations of these polyureas, including their physical properties and structural analysis .

Green Synthesis and Biological Evaluation

Lastly, the sixth paper reports on the green synthesis of 4'-(substituted phenyl)spiro[indoline-3,3'-[1,2,4]triazolidine]-2,5'-diones using a catalyst-free, environmentally friendly method. The synthesized compounds were evaluated for their antibacterial, antifungal, and antitubercular activities. The study also includes molecular docking against bacterial DNA gyrase, indicating the potential pharmaceutical applications of these compounds .

科学研究应用

抗菌活性

一项研究重点合成与3-(4-甲苯硫基)-1-[4-(三氟甲氧基)苯基]氮杂环戊烷-2,5-二酮相关的化合物,具体来说,是一系列5-((3-(芳基)-1-苯基-1H-吡唑-4-基)亚甲基)-3-苯基噻唑烷-2,4-二酮,并测试其抗菌活性。发现这些化合物具有显着的抗菌和抗真菌活性,其中两种化合物对金黄色葡萄球菌和枯草芽孢杆菌有效,而其他化合物对黄曲霉和黑曲霉表现出抗真菌特性 (Prakash 等,2010)。

PET 配体合成

一种化合物,4-[3-[4-(2-甲氧基苯基)哌嗪-1-基]丙氧基]-4-氮杂-三环[5.2.1.02,6]癸-8-烯-3,5-二酮,被合成并作为 5-HT1A 受体激动剂 PET 配体进行测试。尽管在大脑中吸收迅速,但结论是该化合物不适合作为临床研究的 PET 配体 (Majo 等,2008)。

晶体结构和分子相互作用

合成了几种与3-(4-甲苯硫基)-1-[4-(三氟甲氧基)苯基]氮杂环戊烷-2,5-二酮相关的化合物,并分析了它们的晶体结构和分子相互作用。发现这些结构包含氢键的潜在基团,它们通过氢键和其他相互作用形成三维框架 (Kaynak 等,2013)。

氨基酸合成

一项研究证明了使用高价碘(III)试剂从各种标准氨基酸中高效合成二肽。该过程可以合成受保护形式的复杂肽,如亮-脑啡肽,表明该化合物在肽合成中的用途 (Zhang 等,2015)。

增强环氧树脂性能

合成了具有多个氢键供体和受体单元的活性改性剂,并将其掺入环氧树脂中。这产生了具有高玻璃化转变温度、优异阻燃性以及增强的热学和物理性能的环氧树脂,表明该化合物在材料科学应用中的潜力 (Juang 等,2011)。

属性

IUPAC Name |

3-(4-methylphenyl)sulfanyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3S/c1-11-2-8-14(9-3-11)26-15-10-16(23)22(17(15)24)12-4-6-13(7-5-12)25-18(19,20)21/h2-9,15H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPXHJEEBKADF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

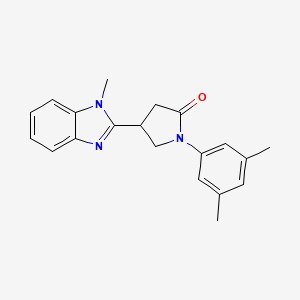

![(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2514335.png)

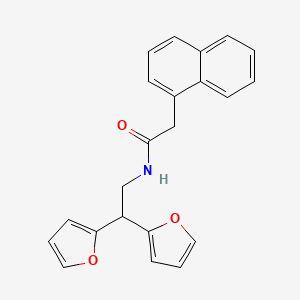

![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

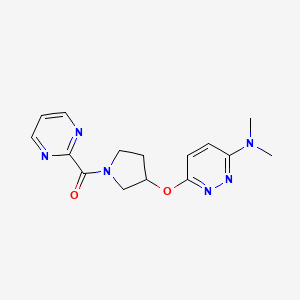

![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)